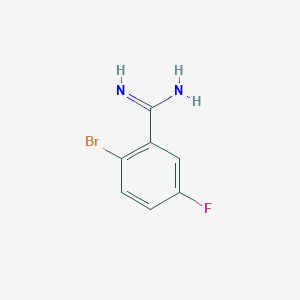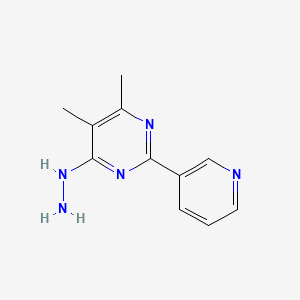![molecular formula C19H16FN5O B2654726 3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893918-51-9](/img/structure/B2654726.png)
3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains a triazolopyrimidine core. Triazolopyrimidines are a class of compounds known for their diverse biological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, triazolopyrimidines are generally synthesized through cyclization reactions . For example, 3-methyl-1,2,3-triazolo[4,5-d]pyrimidine was prepared by cyclization of 5-amino-4-methylaminopyrimidine with nitrous acid .Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions depending on the conditions and reagents used . For instance, they can undergo ring fission in warm alkaline solution or dilute sulfuric acid .Scientific Research Applications
Synthesis and Reactions
One study focused on the synthesis and reactions of similar triazolopyrimidine derivatives, where compounds reacted with N,N-dimethylformamide dimethylacetal to yield enaminone, which further reacted with active methylene compounds, hydrazine hydrate, hydroxylamine, and some heterocyclic amines. This process afforded trisubstituted pyridine, substituted pyrazole, substituted isoxazole, and azolopyrimidines, highlighting the compound's versatility in creating a range of derivatives with potential applications in materials science and drug design (Farghaly, 2008).
Antibacterial Activity
Another significant area of research is the compound's potential antibacterial properties. Kumar et al. synthesized new derivatives that were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives were found to be equipotent or more potent than commercially available antibiotics, suggesting their potential use in developing new antibacterial agents (Kumar et al., 2009).
Antimicrobial and Antifungal Activities
Hassneen and Abdallah's work on pyridino and triazolino derivatives further demonstrates the antimicrobial and potential antifungal activities of triazolopyrimidine derivatives. These findings indicate the compound's utility in creating agents that could combat a range of microbial threats, offering pathways for new treatments in infectious diseases (Hassneen & Abdallah, 2003).
Spectroscopic Characterization and Structural Analysis
Research by Lahmidi et al. focused on synthesizing a novel derivative containing the 1,2,4-triazolopyrimidine ring, characterized by X-ray single crystal diffraction and various spectroscopic techniques. This work is pivotal for understanding the molecular structure and properties of triazolopyrimidine derivatives, contributing to their potential applications in material science and pharmacology (Lahmidi et al., 2019).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-12-6-7-16(8-13(12)2)25-18-17(22-23-25)19(26)24(11-21-18)10-14-4-3-5-15(20)9-14/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGZVYXOXPPDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)
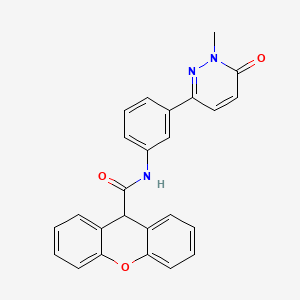
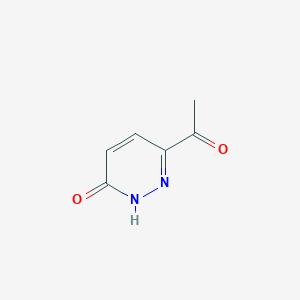
![N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2654652.png)
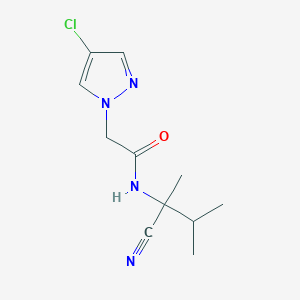

![2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2654658.png)
![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(propan-2-yl)phenyl]ethenimidamide hydroiodide](/img/structure/B2654659.png)
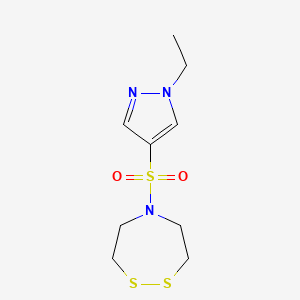
![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2654663.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2654664.png)
